

A Technical Guide to Methyl Dichlorophosphate: History, Synthesis, and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl dichlorophosphate*

Cat. No.: *B1584980*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl dichlorophosphate ($\text{CH}_3\text{Cl}_2\text{O}_2\text{P}$), a reactive organophosphorus compound, serves as a crucial intermediate in the synthesis of a wide array of chemical entities, including pharmaceuticals, pesticides, and flame retardants. This technical guide provides a comprehensive overview of the history, discovery, synthesis, and physicochemical properties of **methyl dichlorophosphate**, tailored for professionals in research and development. Detailed experimental protocols, quantitative data, and visual diagrams of synthetic pathways are presented to facilitate a deeper understanding and practical application of this versatile reagent.

History and Discovery

The history of **methyl dichlorophosphate** is intrinsically linked to the broader development of organophosphorus chemistry in the late 19th and early 20th centuries. While a singular "discovery" paper for **methyl dichlorophosphate** is not readily apparent in historical records, its synthesis is a direct application of foundational reactions in the field, most notably the work of Russian chemist Aleksandr Arbuzov and his German predecessor August Michaelis.

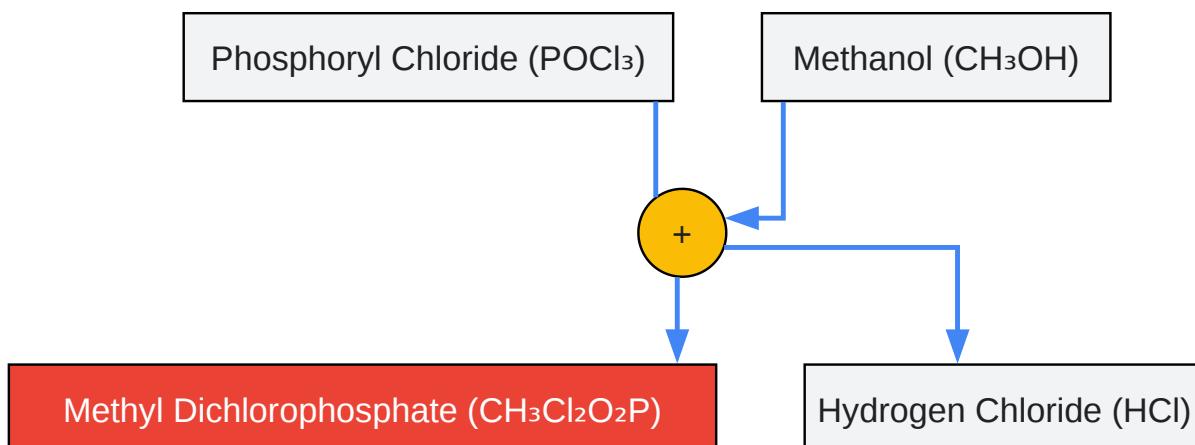
The Michaelis-Arbuzov reaction, first reported by Michaelis in 1898 and extensively developed by Arbuzov, provides a general method for the formation of phosphonates from the reaction of

trialkyl phosphites with alkyl halides.^[1] This reaction laid the groundwork for the synthesis of a vast number of organophosphorus compounds.

The Kazan School of organophosphorus chemists, led by Arbuzov, was instrumental in advancing the field throughout the 20th century.^{[2][3]} Their systematic investigation into the reactivity of phosphorus compounds paved the way for the synthesis of various phosphorus-containing esters and acid chlorides, the class to which **methyl dichlorophosphate** belongs. Although the precise first synthesis of **methyl dichlorophosphate** is not definitively documented, it is highly probable that it was first prepared in the early to mid-20th century as an extension of these pioneering studies into the reactions of phosphoryl chloride and methanol.

Physicochemical and Spectral Data

Methyl dichlorophosphate is a colorless to light yellow liquid with a pungent odor.^[4] It is a corrosive substance that reacts with water.^[5] The key physical and spectral properties are summarized in the table below for easy reference.


Property	Value	Reference(s)
Molecular Formula	CH ₃ Cl ₂ O ₂ P	[4][6]
Molecular Weight	148.91 g/mol	[6]
CAS Number	677-24-7	[7]
Boiling Point	62-64 °C at 15 mmHg	[7]
Density	1.488 g/mL at 25 °C	[7]
Refractive Index (n ²⁰ /D)	1.436	[7]
¹ H NMR	Varian A-60D	[8]
¹³ C NMR	W. Robien, Inst. of Org. Chem., Univ. of Vienna	[8]
³¹ P NMR	Wiley-VCH GmbH	[8]
FTIR	Aldrich Chemical Company, Inc.	[8]

Synthesis of Methyl Dichlorophosphate

Several methods for the synthesis of **methyl dichlorophosphate** have been reported, primarily in the patent literature. These methods generally involve the reaction of a phosphorus oxychloride derivative with a methylating agent.

General Synthetic Pathway

The most common synthetic route involves the controlled reaction of phosphoryl chloride (POCl_3) with methanol (CH_3OH). This reaction needs to be carefully controlled to prevent the formation of dimethyl and trimethyl phosphate byproducts.

[Click to download full resolution via product page](#)

Caption: General reaction scheme for the synthesis of **methyl dichlorophosphate**.

Experimental Protocol: Synthesis from Phosphoryl Chloride and Methanol

The following is a representative experimental protocol based on principles described in the chemical literature.

Materials:

- Phosphoryl chloride (POCl_3)

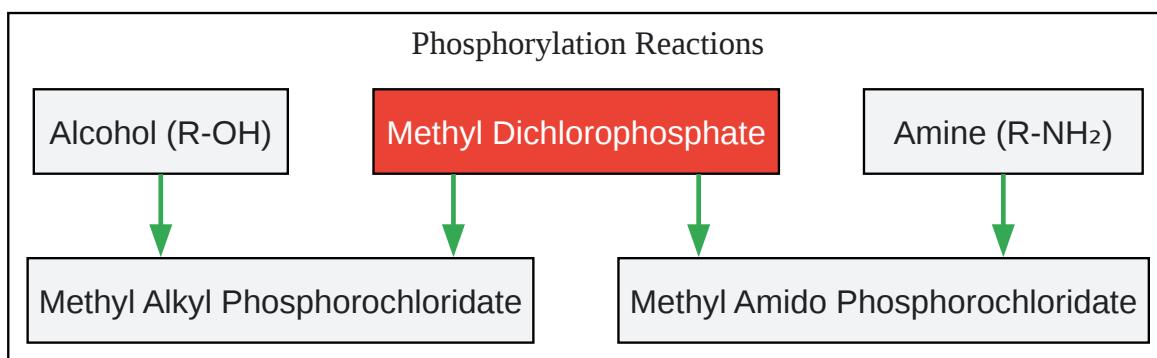
- Anhydrous methanol (CH₃OH)
- Inert solvent (e.g., dichloromethane)
- Dry glassware
- Magnetic stirrer
- Dropping funnel
- Distillation apparatus

Procedure:

- In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a condenser, place phosphoryl chloride in an inert solvent under a dry nitrogen atmosphere.
- Cool the mixture in an ice bath.
- Slowly add one equivalent of anhydrous methanol dropwise from the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours to ensure complete reaction.
- The resulting **methyl dichlorophosphate** can be purified by fractional distillation under reduced pressure.

Safety Precautions: Phosphoryl chloride and **methyl dichlorophosphate** are corrosive and react with moisture. All manipulations should be carried out in a well-ventilated fume hood using appropriate personal protective equipment, including gloves and safety goggles.

Alternative Synthetic Routes


Patents describe alternative methods, such as the reaction of methane with phosphorus trichloride in the presence of a catalyst at high temperatures, though this is less common for laboratory-scale synthesis.^[9]

Applications in Chemical Synthesis

Methyl dichlorophosphate is a versatile reagent in organic synthesis, primarily utilized for the introduction of a methyl phosphate group.

Phosphorylation of Alcohols and Amines

It readily reacts with alcohols and amines to form the corresponding phosphotriesters and phosphoramidates, respectively. These reactions are fundamental in the synthesis of various biologically active molecules.

[Click to download full resolution via product page](#)

Caption: Reactivity of **methyl dichlorophosphate** with nucleophiles.

Role in Drug Development and Agrochemicals

The phosphonate and phosphate moieties are present in numerous pharmaceuticals and agrochemicals. **Methyl dichlorophosphate** serves as a key building block for the synthesis of these complex molecules. Its applications include the synthesis of:

- Antiviral drugs: As a precursor to nucleoside phosphonates.
- Herbicides and Pesticides: For the creation of organophosphate-based active ingredients.^[4]
- Flame Retardants: Used in the production of phosphorus-containing flame retardants for polymers.^[4]

Conclusion

Methyl dichlorophosphate, a compound with a rich history rooted in the foundational discoveries of organophosphorus chemistry, remains a vital tool for synthetic chemists. Its straightforward synthesis and versatile reactivity make it an indispensable building block for the creation of a wide range of valuable molecules. This guide provides the essential technical information for its safe and effective use in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 2. DEVELOPMENT OF THE CHEMISTRY OF ORGANOPHOSPHORUS COMPOUNDS IN THE WORK OF THE KAZAN' SCHOOL OF ORGANOPHOSPHORUS CHEMISTS [chooser.crossref.org]
- 3. acshist.scs.illinois.edu [acshist.scs.illinois.edu]
- 4. Organophosphorus chemistry - Wikipedia [en.wikipedia.org]
- 5. Methylphosphonyl dichloride - Wikipedia [en.wikipedia.org]
- 6. Methyl dichlorophosphate | CH₃Cl₂O₂P | CID 69611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 二氯磷酸甲酯 85% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Michaelis-Arbuzov-Type Reaction of 1-Imidoalkyltriarylphosphonium Salts with Selected Phosphorus Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. KR20170083552A - Method for producing methyl-dichloro-phosphane - Google Patents [patents.google.com]
- To cite this document: BenchChem. [A Technical Guide to Methyl Dichlorophosphate: History, Synthesis, and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1584980#history-and-discovery-of-methyl-dichlorophosphate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com